7-Acetyl-4H-naphtho[1,2-b]pyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one is a heterocyclic compound that belongs to the naphthopyran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one typically involves the condensation of 2-hydroxy-1-naphthaldehyde with acetylacetone under acidic conditions. This reaction proceeds through a cyclization mechanism to form the naphthopyran ring system . The reaction conditions often include the use of a catalyst such as p-toluenesulfonic acid and heating the mixture to reflux.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation, while nitration can be achieved using nitric acid.
Major Products
The major products formed from these reactions include various substituted naphthopyran derivatives, which can exhibit different pharmacological properties and enhanced chemical stability .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of photochromic materials, which change color upon exposure to light.
Mechanism of Action
The mechanism of action of 7-Acetyl-4H-naphtho[1,2-b]pyran-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase pathways . Additionally, its antimicrobial properties are linked to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
4H-Naphtho[2,3-b]pyran-4-one: This compound shares a similar core structure but differs in its substitution pattern, leading to different chemical and biological properties.
2-Phenyl-4H-naphtho[1,2-b]pyran-4-one: Known for its anti-inflammatory activity, this compound is structurally similar but has a phenyl group at the 2-position.
Uniqueness
7-Acetyl-4H-naphtho[1,2-b]pyran-4-one is unique due to its acetyl group at the 7-position, which imparts distinct chemical reactivity and biological activity. This substitution enhances its potential as a pharmacological agent and a versatile intermediate in organic synthesis .
Properties
CAS No. |
646058-69-7 |
---|---|
Molecular Formula |
C15H10O3 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
7-acetylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C15H10O3/c1-9(16)10-3-2-4-12-11(10)5-6-13-14(17)7-8-18-15(12)13/h2-8H,1H3 |
InChI Key |
ACFAWCMTFIJLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C=CC3=C2OC=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.